

AMCA-X SE for Flow Cytometry: An In-depth Technical Guide

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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B15552252

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For Researchers, Scientists, and Drug Development Professionals

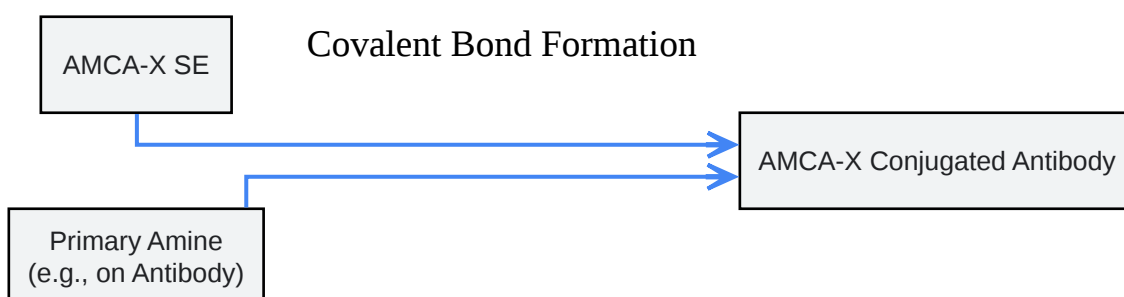
This guide provides a comprehensive overview of AMCA-X Succinimidyl Ester (SE), a blue fluorescent dye, and its applications in flow cytometry. It is intended for researchers, scientists, and drug development professionals who are looking to incorporate this fluorophore into their experimental workflows, particularly for immunophenotyping and intracellular signaling analysis.

Core Concepts: Understanding AMCA-X SE

AMCA-X, SE (Aminomethylcoumarin Acetate-X, Succinimidyl Ester) is an amine-reactive fluorescent dye that belongs to the coumarin family. Its succinimidyl ester functional group allows for the covalent conjugation of the dye to primary amines on proteins and other biomolecules, forming a stable amide bond. The "X" in its name refers to a spacer that is incorporated between the fluorophore and the reactive group to minimize steric hindrance and potential quenching upon conjugation.

Mechanism of Action

The succinimidyl ester moiety of **AMCA-X SE** reacts with primary amines, such as the lysine residues on antibodies, in a nucleophilic substitution reaction. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), which deprotonates the amine group, increasing its nucleophilicity. The result is a stable covalent bond between the AMCA-X fluorophore and the target protein.



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Figure 1. Covalent conjugation of **AMCA-X SE** to a primary amine.

Spectral Properties

AMCA-X SE is excitable by ultraviolet (UV) lasers and emits in the blue region of the visible spectrum. This makes it a suitable candidate for multicolor flow cytometry panels, as its emission spectrum has minimal overlap with commonly used green and red fluorophores.

Quantitative Data

The following tables summarize the key quantitative data for **AMCA-X SE**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₇
Molecular Weight	443.45 g/mol
Solubility	DMSO, DMF
Storage	-20°C, protect from light

Table 2: Spectroscopic Properties

Property	Value
Excitation Maximum (λ_{ex})	~353 nm
Emission Maximum (λ_{em})	~442 nm
Molar Extinction Coefficient (ϵ)	~19,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	Not consistently reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involving **AMCA-X SE** in flow cytometry.

Antibody Conjugation with **AMCA-X SE**

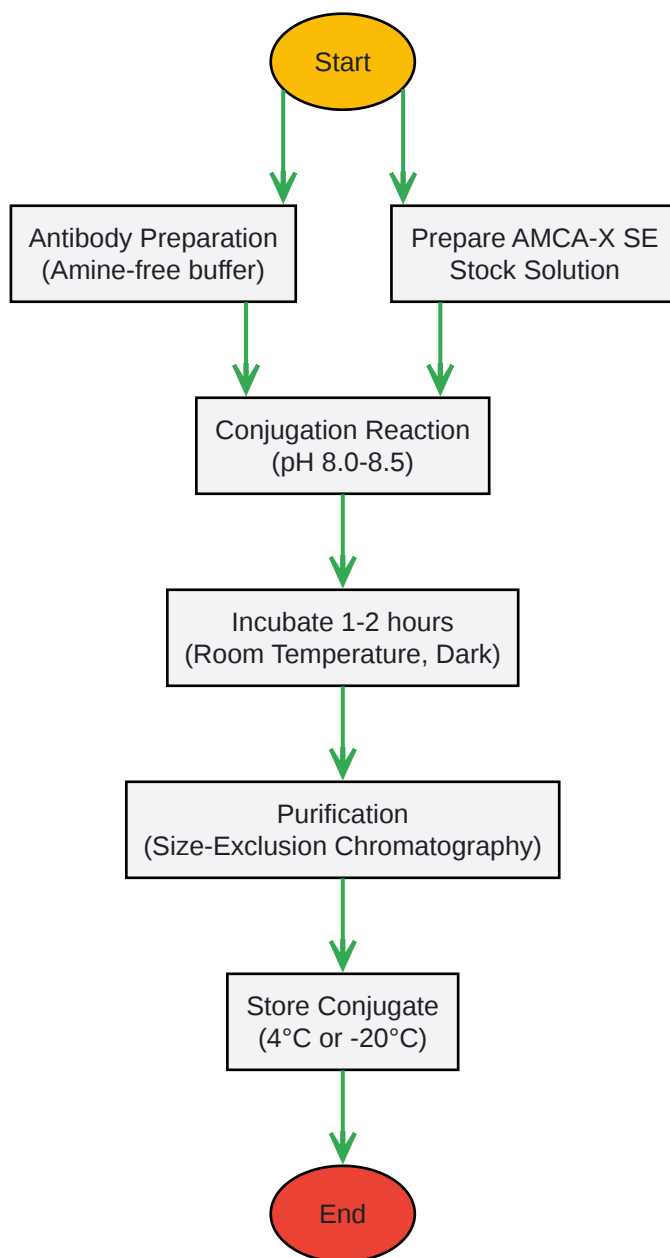
This protocol outlines the steps for covalently labeling an antibody with **AMCA-X SE**.

Materials:

- Purified antibody (at 1-2 mg/mL in amine-free buffer, e.g., PBS)
- **AMCA-X SE**
- Anhydrous DMSO or DMF
- 1 M Sodium Bicarbonate
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- Pipettes

Procedure:

- **Antibody Preparation:** Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine are present, dialyze the antibody against PBS. The antibody concentration should be between 1-2 mg/mL.
- **AMCA-X SE Stock Solution:** Dissolve **AMCA-X SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
- **Reaction Buffer Adjustment:** Adjust the pH of the antibody solution to 8.0-8.5 using 1 M Sodium Bicarbonate.
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the **AMCA-X SE** stock solution to the antibody solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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Figure 2. Workflow for antibody conjugation with **AMCA-X SE**.

Intracellular Staining for Phospho-Proteins (Phospho-Flow)

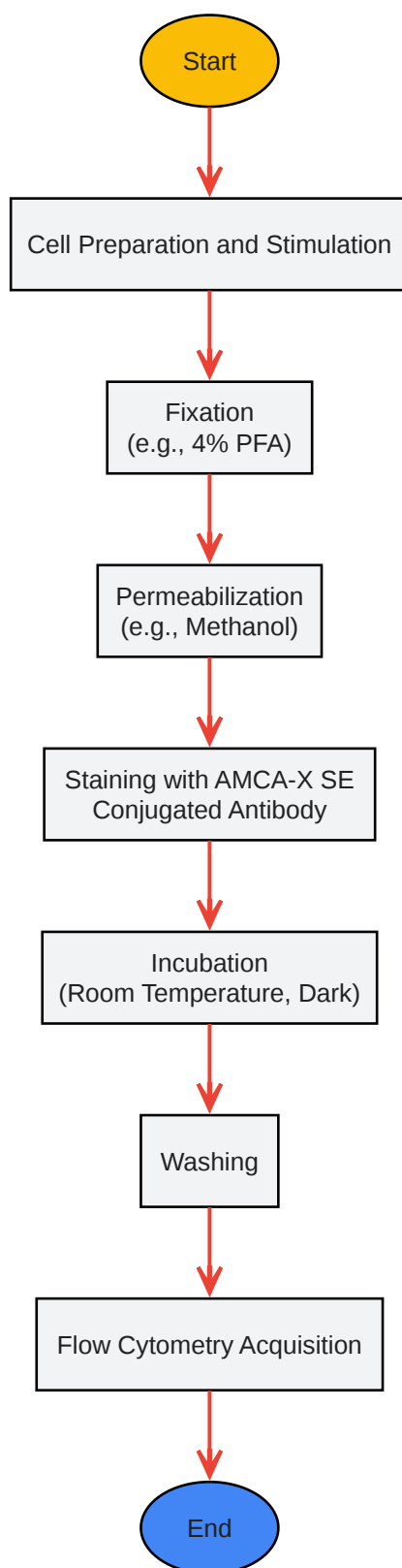
This protocol describes the staining of intracellular phosphorylated proteins for flow cytometric analysis.

Materials:

- Cells of interest
- **AMCA-X SE** conjugated phospho-specific antibody
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or 0.1% Triton X-100)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- FACS tubes
- Centrifuge

Procedure:

- **Cell Preparation and Stimulation:** Prepare a single-cell suspension. If analyzing a signaling pathway, stimulate the cells with the appropriate agonist or inhibitor for the desired time.
- **Fixation:** Fix the cells by adding pre-warmed Fixation Buffer and incubating for 10-15 minutes at room temperature.
- **Permeabilization:** Centrifuge the fixed cells and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.
- **Washing:** Wash the cells twice with Flow Cytometry Staining Buffer.
- **Staining:** Resuspend the permeabilized cells in the **AMCA-X SE** conjugated phospho-specific antibody diluted in Flow Cytometry Staining Buffer.
- **Incubation:** Incubate for 30-60 minutes at room temperature in the dark.
- **Washing:** Wash the cells twice with Flow Cytometry Staining Buffer.
- **Acquisition:** Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer equipped with a UV laser.



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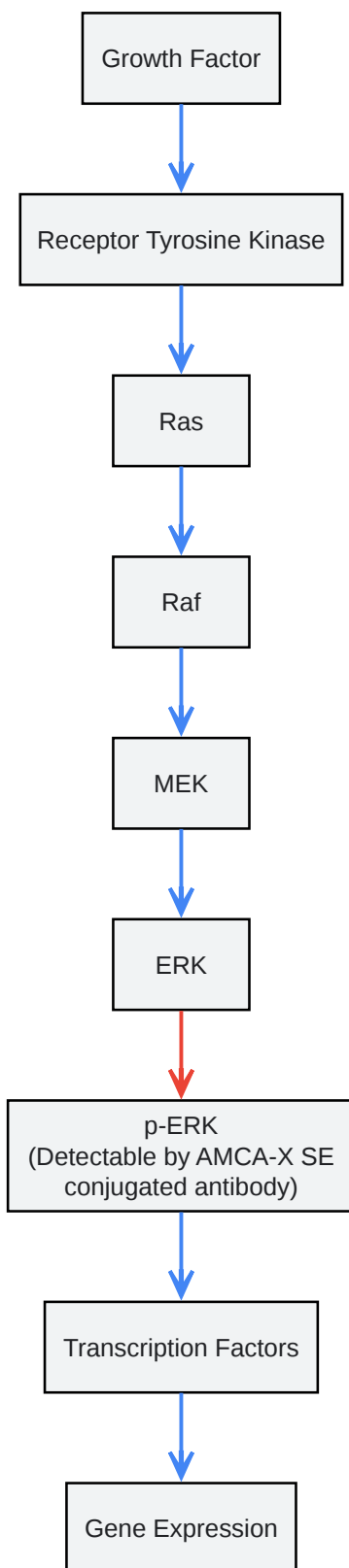
Figure 3. Workflow for intracellular phospho-protein staining.

Application in Signaling Pathway Analysis

Flow cytometry is a powerful tool for dissecting intracellular signaling cascades at the single-cell level. By using phospho-specific antibodies conjugated to fluorophores like **AMCA-X SE**, researchers can quantify the phosphorylation status of key signaling proteins in response to various stimuli.

While specific published examples detailing the use of **AMCA-X SE** in phospho-flow for signaling pathway analysis are not as prevalent as those using other fluorophores, its spectral properties make it a viable option for inclusion in multicolor panels for such studies. For instance, an **AMCA-X SE** conjugated antibody could be used to detect a phosphorylated protein in a well-characterized pathway like the MAPK/ERK pathway.

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a key event in this pathway. A hypothetical experiment could involve stimulating cells with a growth factor and then using an **AMCA-X SE** conjugated anti-phospho-ERK1/2 antibody to measure the increase in phosphorylation by flow cytometry.



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- To cite this document: BenchChem. [AMCA-X SE for Flow Cytometry: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552252/docs#amca-x-se-for-flow-cytometry-an-in-depth-technical-guide>]

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